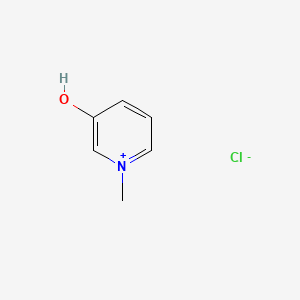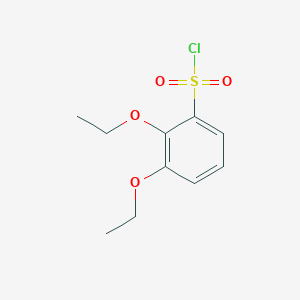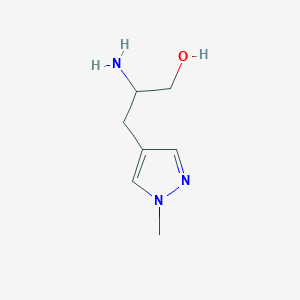
Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate is a synthetic organic compound that belongs to the class of fluorophenyl derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate typically involves multi-step organic reactions. One common method might include:
Starting Materials: 4-fluorobenzaldehyde, piperidine, and ethyl acetoacetate.
Step 1: Formation of an intermediate by reacting 4-fluorobenzaldehyde with piperidine under basic conditions.
Step 2: Condensation of the intermediate with ethyl acetoacetate in the presence of a suitable catalyst to form the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the fluorophenyl ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-3-(piperidin-4-yl)propanoate
- Ethyl 3-(4-bromophenyl)-3-(piperidin-4-yl)propanoate
- Ethyl 3-(4-methylphenyl)-3-(piperidin-4-yl)propanoate
Uniqueness
Ethyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications.
Propriétés
Formule moléculaire |
C16H22FNO2 |
|---|---|
Poids moléculaire |
279.35 g/mol |
Nom IUPAC |
ethyl 3-(4-fluorophenyl)-3-piperidin-4-ylpropanoate |
InChI |
InChI=1S/C16H22FNO2/c1-2-20-16(19)11-15(13-7-9-18-10-8-13)12-3-5-14(17)6-4-12/h3-6,13,15,18H,2,7-11H2,1H3 |
Clé InChI |
NDIXCODQDYSFGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1CCNCC1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B13236449.png)

![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13236464.png)
![5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13236467.png)


![1-Azabicyclo[3.3.1]nonan-5-amine](/img/structure/B13236493.png)


![1-[4-(Cyanomethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13236515.png)
![4-Chloro-5-iodo-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13236517.png)

